molecular formula C8H13NO B024486 2-Aza-2-cyclopentenespirocyclopentane 2-oxide CAS No. 104322-61-4

2-Aza-2-cyclopentenespirocyclopentane 2-oxide

Cat. No. B024486
CAS RN: 104322-61-4
M. Wt: 139.19 g/mol
InChI Key: UPFYYIUEWCIUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aza-2-cyclopentenespirocyclopentane 2-oxide is a chemical compound that has been the subject of extensive scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has received attention due to its potential applications in the field of medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 2-Aza-2-cyclopentenespirocyclopentane 2-oxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain proteins and neurotransmitters, which can have a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Aza-2-cyclopentenespirocyclopentane 2-oxide are varied and complex. The compound has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, 2-Aza-2-cyclopentenespirocyclopentane 2-oxide has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Aza-2-cyclopentenespirocyclopentane 2-oxide in lab experiments is its wide range of biological activities. This makes it a useful compound for studying the mechanisms of action of various enzymes and receptors in the body. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on 2-Aza-2-cyclopentenespirocyclopentane 2-oxide. One area of interest is the development of new drugs that target specific enzymes and receptors in the body. Another area of interest is the study of the compound's neuroprotective effects and its potential as a treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action of 2-Aza-2-cyclopentenespirocyclopentane 2-oxide and its potential applications in the field of medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 2-Aza-2-cyclopentenespirocyclopentane 2-oxide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is the reaction of cyclopentadiene with an imine in the presence of a Lewis acid catalyst. This reaction results in the formation of a spirocyclic intermediate, which is then oxidized to produce 2-Aza-2-cyclopentenespirocyclopentane 2-oxide. Other methods for synthesizing this compound include the use of photochemical reactions and the reaction of amines with cyclopentadiene oxide.

Scientific Research Applications

2-Aza-2-cyclopentenespirocyclopentane 2-oxide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. It has also been shown to be effective in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

104322-61-4

Product Name

2-Aza-2-cyclopentenespirocyclopentane 2-oxide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-oxido-1-azoniaspiro[4.4]non-1-ene

InChI

InChI=1S/C8H13NO/c10-9-7-3-6-8(9)4-1-2-5-8/h7H,1-6H2

InChI Key

UPFYYIUEWCIUEK-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CCC=[N+]2[O-]

Canonical SMILES

C1CCC2(C1)CCC=[N+]2[O-]

Other CAS RN

104322-61-4

synonyms

2-aza-2-cyclopentenespirocyclopentane 2-oxide
2-CPPO

Origin of Product

United States

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